molecular formula C9H15N2O14P3 B1141524 5-BrdUTP sodium salt CAS No. 102814-08-4

5-BrdUTP sodium salt

Cat. No.: B1141524
CAS No.: 102814-08-4
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-SHYZEUOFSA-N
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Description

Historical Context and Discovery

The discovery and characterization of deoxyuridine triphosphate emerged from the broader investigation of nucleotide metabolism and DNA synthesis pathways that gained momentum throughout the mid-20th century. Early biochemical research focused on understanding how cells synthesize and maintain the four canonical deoxynucleotide triphosphates required for DNA replication. Scientists recognized that while uridine triphosphate serves as a building block for RNA synthesis, its deoxygenated counterpart presented unique challenges for cellular metabolism.

The compound's significance became apparent through studies of thymidylate synthase and related enzymes involved in deoxythymidine triphosphate biosynthesis. Researchers discovered that deoxyuridine triphosphate could serve as a precursor to deoxythymidine triphosphate through the action of deoxyuridine triphosphate pyrophosphatase, which hydrolyzes the compound to deoxyuridine monophosphate. This enzymatic pathway revealed the compound's dual nature as both a potential DNA substrate and an intermediate in nucleotide metabolism.

The establishment of deoxyuridine triphosphate's role in cellular biochemistry was further advanced through research on DNA repair mechanisms and mutagenesis. Scientists observed that inappropriate incorporation of this compound into DNA could lead to mutations and cellular dysfunction, highlighting the importance of regulatory mechanisms that control its cellular levels. These findings laid the groundwork for understanding the compound's significance in maintaining genomic stability.

Chemical Classification and Nomenclature

Deoxyuridine triphosphate belongs to the class of deoxynucleotide triphosphates, which are the fundamental building blocks required for DNA synthesis. The compound is systematically classified as a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate, sharing structural similarities with other nucleotides while maintaining distinctive chemical properties.

The complete chemical nomenclature for this compound includes several accepted forms: 2'-deoxyuridine 5'-triphosphate, deoxyuridine-5'-triphosphoric acid, and uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-. The compound's molecular formula is represented as C₉H₁₅N₂O₁₄P₃, with a molecular weight of 468.141 daltons. The International Union of Pure and Applied Chemistry name describes the compound as [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.

Chemical Property Value
Molecular Formula C₉H₁₅N₂O₁₄P₃
Molecular Weight 468.141 g/mol
Chemical Abstract Service Registry Number 1173-82-6
ChemSpider Identification 58580
PubChem Compound Identification 65070

The structural composition includes three distinct components: a deoxyribose sugar moiety, a uracil nitrogenous base, and a triphosphate group. The deoxyribose sugar differs from ribose by lacking a hydroxyl group at the 2' carbon position, which distinguishes DNA components from their RNA counterparts. The uracil base represents a pyrimidine nucleotide, characterized by its single-ring structure containing nitrogen atoms at positions 1 and 3.

The triphosphate group consists of three phosphate units linked by phosphoanhydride bonds, designated as alpha, beta, and gamma phosphates from the sugar outward. These high-energy bonds provide the thermodynamic driving force for nucleotide incorporation during DNA synthesis reactions.

Significance in Nucleotide Biochemistry

Deoxyuridine triphosphate occupies a unique position within cellular nucleotide metabolism, serving multiple functions that extend beyond simple DNA precursor roles. The compound represents a critical intermediate in the biosynthetic pathway leading to deoxythymidine triphosphate production, which is essential for DNA replication. This pathway involves the sequential action of ribonucleotide reductase and nucleoside diphosphate kinase to convert uridine diphosphate to deoxyuridine triphosphate.

The compound's significance is particularly evident in its relationship with deoxyuridine triphosphate pyrophosphatase, an essential enzyme that hydrolyzes deoxyuridine triphosphate to deoxyuridine monophosphate and pyrophosphate. This enzyme serves a dual function: removing potentially mutagenic deoxyuridine triphosphate from cellular nucleotide pools while simultaneously providing deoxyuridine monophosphate as a precursor for deoxythymidine triphosphate biosynthesis through thymidylate synthase.

Research has demonstrated that deoxyuridine triphosphate can be directly incorporated into DNA by replicative polymerases, which do not effectively discriminate between this compound and deoxythymidine triphosphate. This incorporation results in the formation of adenine-uracil base pairs, which, while not immediately mutagenic, can lead to transition mutations if not properly repaired. The cellular response to such incorporation involves uracil-DNA glycosylase, which initiates base excision repair pathways to remove uracil residues from DNA.

The temporal regulation of deoxyuridine triphosphate biosynthesis has emerged as a critical factor in maintaining genomic stability. Studies have shown that nucleotide pools undergo compositional changes throughout the cell cycle, with deoxyuridine triphosphate levels being particularly low during G1 phase but increasing during S phase as ribonucleotide reductase becomes active. This temporal control helps minimize inappropriate uracil incorporation during DNA replication.

Metabolic Function Associated Enzyme Cellular Consequence
Precursor to deoxythymidine triphosphate Deoxyuridine triphosphate pyrophosphatase Provides deoxyuridine monophosphate for thymidylate synthesis
DNA incorporation substrate DNA polymerases Formation of adenine-uracil base pairs
Mutagenesis prevention Uracil-DNA glycosylase Removal of uracil from DNA
Cell cycle regulation Ribonucleotide reductase Temporal control of nucleotide pools

Research Evolution and Current Paradigms

Contemporary research on deoxyuridine triphosphate has evolved to encompass sophisticated applications in therapeutic development and molecular biology techniques. The compound's role as a substrate for various enzymes has made it an attractive target for drug development, particularly in cancer chemotherapy where manipulation of nucleotide metabolism can enhance the efficacy of existing treatments.

Recent studies have focused on developing potent human deoxyuridine triphosphate nucleotidohydrolase inhibitors as a strategy to enhance the effectiveness of fluoropyrimidine-based chemotherapy. These investigations have identified novel classes of inhibitors with IC₅₀ values in the nanomolar range, representing significant advances in potency compared to earlier compounds. The most potent inhibitors demonstrate the ability to enhance the growth inhibition activity of 5-fluoro-2'-deoxyuridine against cancer cell lines both in vitro and in xenograft models.

Structural biology research has provided detailed insights into the molecular mechanisms underlying deoxyuridine triphosphate metabolism. X-ray crystallographic studies of human deoxyuridine triphosphate nucleotidohydrolase have revealed the enzyme's trimeric structure, with each subunit folding into an eight-stranded jelly-roll beta barrel configuration. These structural analyses have identified specific recognition mechanisms for uracil-containing nucleotides, including the role of beta hairpin structures in substrate binding.

Nuclear magnetic resonance spectroscopy studies have further advanced understanding of the enzyme's dynamic behavior, revealing conformational changes that occur during substrate binding and catalysis. These investigations have identified slow dynamics in the milli- to microsecond regime that appear to be functionally important for enzyme activity. The results suggest that substrate binding traps the enzyme in specific conformational states that facilitate the hydrolysis reaction.

Research Area Current Focus Recent Achievements
Drug Development Enzyme inhibitor design Nanomolar potency inhibitors
Structural Biology Molecular recognition mechanisms High-resolution crystal structures
Enzymology Catalytic mechanism elucidation Dynamic conformational studies
Cancer Therapy Combination treatment strategies Enhanced chemotherapy efficacy

The application of advanced analytical techniques has also enabled researchers to study deoxyuridine triphosphate incorporation patterns in genomic DNA. Excision-sequencing methodologies have revealed that uracil incorporation varies across different genomic regions and correlates with replication timing and origin firing patterns. These findings have provided new insights into how nucleotide pool composition affects DNA synthesis fidelity and genomic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908053
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1173-82-6, 91918-34-2, 102814-08-4
Record name Deoxyuridine triphosphate
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Record name Deoxyuridine triphosphate
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Record name N(4)-Methoxydeoxycytidine triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxyuracil 5'-triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Target of Action

The primary target of Deoxyuridine Triphosphate is the enzyme known as dUTPase . This enzyme is responsible for the hydrolysis of Deoxyuridine Triphosphate to dUMP within the cell . It has been proposed as an essential step in pyrimidine metabolism by providing dUMP for thymidylate biosynthesis .

Mode of Action

Deoxyuridine Triphosphate interacts with its target, dUTPase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where Deoxyuridine Triphosphate and water are converted into dUMP and diphosphate . This process is essential in maintaining DNA integrity in dividing cells .

Biochemical Pathways

Deoxyuridine Triphosphate plays a crucial role in the pyrimidine metabolism pathway . It is involved in the synthesis of dTTP, which is essential for DNA synthesis . The enzyme ribonucleotide reductase catalyzes the conversion of NDPs to dNDPs, which includes the conversion of dUDP to dUMP . This dUMP is then used as a substrate for thymidylate synthase in the major biosynthesis pathway to dTTP .

Pharmacokinetics

It is known that the compound is essential in controlling relative cellular levels of dttp/dutp, both of which can be incorporated into dna . The balance between these two compounds is critical for maintaining DNA integrity and preventing high rates of uracil incorporation into newly synthesized DNA .

Result of Action

The action of Deoxyuridine Triphosphate results in the production of dUMP, which is a precursor for dTTP, a necessary component for DNA synthesis . If the action of dutpase is inhibited or lacking, it leads to harmful perturbations in the nucleotide pool, resulting in increased uracil content of dna . This can activate a hyperactive futile cycle of DNA repair .

Biochemical Analysis

Biochemical Properties

Deoxyuridine triphosphate is involved in DNA synthesis and repair. It is incorporated into DNA during replication and repair processes, but its presence in DNA can lead to mutations if not properly regulated. The enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) plays a critical role in preventing the incorporation of deoxyuridine triphosphate into DNA by hydrolyzing it to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. This reaction is essential for maintaining the balance of nucleotide pools and preventing the accumulation of deoxyuridine triphosphate, which can be toxic to cells.

Deoxyuridine triphosphate interacts with several enzymes and proteins, including thymidylate synthase, which converts deoxyuridine monophosphate to deoxythymidine monophosphate (dTMP), a precursor for deoxythymidine triphosphate. This interaction is crucial for the synthesis of thymidine nucleotides and the prevention of uracil incorporation into DNA.

Cellular Effects

Deoxyuridine triphosphate has significant effects on cellular processes. Its accumulation can lead to the misincorporation of uracil into DNA, which can cause DNA damage and mutations. This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA. Excessive accumulation of deoxyuridine triphosphate can overwhelm these repair mechanisms and lead to cell death.

Deoxyuridine triphosphate also affects cell signaling pathways and gene expression. For example, the inhibition of thymidylate synthase, which leads to the accumulation of deoxyuridine triphosphate, can activate p53-mediated transcriptional repression and induce apoptosis. This highlights the importance of tightly regulating deoxyuridine triphosphate levels to maintain cellular homeostasis.

Molecular Mechanism

The molecular mechanism of deoxyuridine triphosphate involves its hydrolysis by deoxyuridine triphosphate nucleotidohydrolase to deoxyuridine monophosphate and inorganic pyrophosphate. This reaction is crucial for preventing the incorporation of deoxyuridine triphosphate into DNA and maintaining the balance of nucleotide pools. Deoxyuridine triphosphate can also be incorporated into DNA by DNA polymerases, leading to the formation of uracil-containing DNA. This can trigger DNA repair mechanisms, such as base excision repair, to remove the uracil and restore the integrity of the DNA.

Biological Activity

Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and repair processes. Its biological activity is primarily linked to its involvement in the metabolism of nucleotides and the regulation of DNA integrity. This article explores the biological activity of dUTP, focusing on its synthesis, mechanisms of action, implications in disease, and relevant case studies.

Synthesis and Metabolism

dUTP is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of dUMP to deoxythymidine monophosphate (dTMP). Subsequently, dTMP is phosphorylated to dTTP, a critical nucleotide for DNA synthesis. The balance between dTTP and dUTP levels is essential; an excess of dUTP can lead to misincorporation of uracil into DNA, resulting in genomic instability and cell death .

Key Enzymes Involved:

  • Thymidylate Synthase (TS): Converts dUMP to dTMP.
  • Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase): Hydrolyzes dUTP to dUMP and inorganic phosphate, preventing uracil incorporation into DNA.

1. Role in DNA Synthesis

dUTP serves as a substrate for DNA polymerases during DNA replication. The presence of high levels of dUTP can lead to erroneous incorporation of uracil into DNA instead of thymidine, which can trigger repair mechanisms that may lead to cell cycle arrest or apoptosis .

2. Cell Cycle Regulation

Research indicates that accumulation of dUTP due to TS inhibition can cause early cell cycle arrest in various cancer cell lines. For instance, studies on human lung tumor cell lines demonstrated that cells with expanded dUTP pools exhibited significant DNA damage and increased sensitivity to cytotoxic agents compared to those with normal dUTP levels .

3. Apoptosis Induction

The misincorporation of uracil into DNA can activate excision repair pathways, particularly involving uracil-DNA glycosylase. This process not only repairs the damage but can also lead to apoptosis if the damage is extensive .

Table 1: Summary of Key Studies on dUTP's Biological Activity

StudyFocusFindings
Curtin et al. (1991)TS InhibitionDemonstrated that TS inhibitors led to increased dUTP levels and subsequent cell death via uracil misincorporation .
Chong & Tattersall (1995)CytotoxicityFound that transfection with dUTPase reduced cytotoxic effects of TS inhibitors, highlighting the protective role of regulating dUTP levels .
Lerner et al. (2012)Chronic Fatigue SyndromeIdentified elevated antibodies against EBV-encoded dUTPase in CFS patients, suggesting a link between viral replication and nucleotide metabolism .

Implications in Disease

The dysregulation of dUTP metabolism has been implicated in several diseases, particularly cancer and viral infections. In cancer therapy, targeting TS to manipulate dUTP levels could enhance the efficacy of chemotherapeutic agents by inducing apoptosis in tumor cells. Moreover, elevated levels of antibodies against viral enzymes like EBV's dUTPase have been associated with chronic fatigue syndrome (CFS), indicating potential diagnostic or therapeutic avenues .

Scientific Research Applications

Role in DNA Replication and Repair

dUTP is essential for DNA synthesis, serving as a substrate for DNA polymerases. It is incorporated into DNA during replication, where it can replace deoxythymidine triphosphate (dTTP). However, the incorporation of uracil instead of thymine can lead to mutations if not properly repaired. The enzyme deoxyuridine triphosphatase (dUTPase) hydrolyzes dUTP to dUMP and pyrophosphate, preventing uracil misincorporation into DNA and maintaining genomic integrity .

Case Study: dUTPase Activity in Cancer Cells

Research indicates that variations in dUTPase activity can influence tumor cell survival. For instance, in studies involving lung cancer cell lines, higher dUTPase expression correlated with reduced sensitivity to thymidylate synthase inhibitors, suggesting that dUTPase plays a protective role against DNA damage induced by these drugs .

Molecular Biology Techniques

dUTP is widely utilized in various molecular biology techniques due to its ability to label DNA and RNA. Some key applications include:

  • Polymerase Chain Reaction (PCR) : In PCR assays, dUTP is used to prevent carry-over contamination from previous reactions by incorporating uracil into the amplified products. This allows for the selective degradation of products containing uracil during subsequent analyses .
  • DNA Labeling : dUTP can be conjugated with fluorescent dyes or other labels for visualizing nucleic acids in situ. This application is particularly useful in fluorescence microscopy and flow cytometry .
  • cDNA Synthesis : In reverse transcription reactions, dUTP can be incorporated into complementary DNA (cDNA), enhancing the fidelity of the synthesis process .

Diagnostic Applications

In clinical diagnostics, dUTP serves as a crucial component for detecting pathogens and quantifying nucleic acid levels in various samples:

  • Pathogen Detection : The incorporation of dUTP into PCR assays allows for sensitive detection of microbial DNA, aiding in the diagnosis of infectious diseases .
  • Quantitative Assays : dUTP is employed in quantitative polymerase chain reaction (qPCR) to measure nucleic acid concentrations in tissues or biopsies, providing insights into disease states or treatment responses .

Therapeutic Implications

The modulation of dUTP levels has therapeutic potential, particularly in cancer treatment:

  • Targeting dUTPase : Inhibitors of dUTPase are being investigated as potential anti-cancer agents. By increasing dUTP levels, these inhibitors could enhance uracil misincorporation into DNA, leading to increased apoptosis in tumor cells .
  • Thymidylate Synthase Inhibition : Studies have shown that inhibiting thymidylate synthase leads to an accumulation of dUTP and subsequent misincorporation into DNA, which may sensitize cancer cells to chemotherapy .

Structural Insights and Future Directions

Recent advances in structural biology have provided deeper insights into the function of dUTPase and its interactions with other proteins involved in nucleotide metabolism. Techniques such as small-angle X-ray scattering and hydrogen-deuterium exchange mass spectrometry have elucidated the structural dynamics of this enzyme, paving the way for the development of selective inhibitors that could serve as therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Natural Nucleotides

dUTP vs. dTTP (Deoxythymidine Triphosphate)
  • Structural Difference : dUTP contains uracil, while dTTP has a methylated uracil (thymine).
  • Biological Role: dTTP is the canonical nucleotide for thymine in DNA. dUTP, if misincorporated, is excised by uracil-DNA glycosylase (UDG), leading to repair-induced DNA breaks .
  • Enzymatic Regulation: dUTPase maintains a low dUTP:dTTP ratio (~1:1000 in eukaryotes), ensuring genomic fidelity .
dUTP vs. dCTP (Deoxycytidine Triphosphate)
  • Metabolic Pathways: dCTP is synthesized via ribonucleotide reductase (RNR) from CTP, whereas dUTP arises from dUMP via TS or deamination of dCTP (minor pathway in eukaryotes) .
  • Functional Overlap: Both nucleotides are substrates for DNA polymerases, but dCTP pairs with guanine, while dUTP is non-canonical.

Modified dUTP Analogs

Modified dUTP derivatives are tools for studying DNA repair, enzyme kinetics, and therapeutic interventions:

Compound Structural Modification Key Properties Applications
5-Fluoro-dUTP Fluorine at C5 of uracil Mimics dTTP; incorporated into DNA by polymerases α/β. Competitive inhibition of TS. Km ≈ 4.3–15.4 µM . Anticancer agent (e.g., 5-FU prodrugs); induces DNA damage via misrepair .
5-Azido-dUTP Azide group at C5 Photoactivatable crosslinker; incorporated into DNA enzymatically . Mapping DNA-protein interactions (e.g., lac repressor binding) .
4-Thio-dUTP Sulfur replaces oxygen at C4 Substrate for terminal deoxynucleotidyl transferase (TdT); Co²⁺-dependent incorporation . Oligonucleotide labeling; studying TdT substrate specificity .
20,30-Dideoxyuridine Triphosphate Missing 2'- and 3'-OH groups Blocks DNA elongation; conjugated to SiO₂ nanoparticles for targeted delivery . Antiproliferative therapy; evaluated in HT29 colon cancer cells .

Enzymatic Interactions and Therapeutic Implications

  • dUTPase Inhibitors: 2'-Deoxyuridine 5'-(α,β-imido) triphosphate (dUPNPP) acts as a non-hydrolyzable dUTP analog, competitively inhibiting dUTPase (Ki ≈ 5.3 µM) and elevating dUTP levels .
  • Viral dUTPases: African swine fever virus (ASFV) E165R dUTPase maintains viral genome fidelity by balancing dUTP/dTTP ratios. Its deletion impairs replication efficiency .
  • Antiviral Targets : Vaccinia virus lacking dUTPase (F2L) shows hypersensitivity to (N)-methylcarboxamide, highlighting metabolic vulnerabilities in pyrimidine salvage pathways .

Research Findings and Data Tables

Table 1: Kinetic Parameters of dUTP and Analogs in Enzyme Systems

Compound Enzyme Km (µM) Vmax (nmol/min) Reference
dUTP DNA polymerase α N/A N/A
5-Fluoro-dUTP DNA polymerase α 4.3 Comparable to dTTP
5-Fluoro-dCTP DNA polymerase β 8.8 Similar to dCTP
dUPNPP Human dUTPase N/A Ki = 5.3 µM

Q & A

Q. Contradiction Analysis :

  • Discrepancies in dUTPase activity assays may arise from pH sensitivity (optimal activity at pH 8.0–8.5) or Mg²⁺ concentration variations .

How does dUTP substitution in PCR protocols reduce carryover contamination?

Basic Question
Replacing dTTP with dUTP in PCR allows post-amplification treatment with uracil-N-glycosylase (UNG), which degrades uracil-containing contaminants while preserving native DNA .
Protocol Optimization :

  • Use 100–200 µM dUTP in PCR mixes for efficient amplification .
  • Inactivate UNG at >50°C to prevent template degradation during thermocycling .

What are the challenges in optimizing dUTP incorporation for strand-specific RNA sequencing?

Advanced Question
dUTP is incorporated during second-strand cDNA synthesis to enable strand-specific library preparation. Key challenges include:

Efficiency : Ensure >95% dUTP incorporation via controlled dNTP ratios (e.g., 10:1 dUTP:dTTP) .

Fragmentation : Use divalent cations (e.g., Mg²⁺) at 94°C for 5–8 minutes to cleave dUTP-labeled strands .

Adapter Ligation : Validate library size distribution (e.g., 200–500 bp) using Agilent Bioanalyzer .

Q. Data Contradictions :

  • Incomplete dUTP incorporation may result in bidirectional reads; verify via spike-in controls .

How do dUTP analogs like 5-Ethynyl-dUTP (5-EdUTP) enhance click chemistry-based DNA labeling?

Advanced Question
5-EdUTP enables bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Incorporation : PCR or enzymatic synthesis introduces 5-EdUTP into DNA .

Click Reaction : React with azide-functionalized fluorophores or biotin for imaging/pull-down assays .
Optimization Tips :

  • Use 50–100 µM 5-EdUTP for minimal PCR inhibition .
  • Avoid excess Cu²⁺ to prevent DNA degradation .

What methodological approaches resolve discrepancies in dUTPase enzyme kinetics studies?

Advanced Question
dUTPase (DUT) hydrolyzes dUTP to dUMP, critical for preventing uracil misincorporation. Common contradictions arise from:

Assay Conditions : Validate pH (8.0–8.5) and temperature (37°C) for consistent activity .

Isoform Specificity : Mitochondrial vs. nuclear DUT isoforms may exhibit differing substrate affinities .

Inhibitor Screening : Compare IC₅₀ values of inhibitors (e.g., 5-fluoro-dUTP) across isoforms .

Table 2 : Key dUTPase properties

PropertyNuclear IsoformMitochondrial IsoformReference
pH Optimum8.08.5
Substrate Km (dUTP)2.5 µM1.8 µM

How is dUTP utilized to study nucleotide pool dynamics in cancer cell models?

Advanced Question
dUTP labeling combined with dUTPase knockout models reveals nucleotide metabolism dysregulation:

LC-MS/MS Quantification : Measure dUTP/dTTP ratios in lysates .

Cell Viability Assays : Treat cells with thymidylate synthase inhibitors (e.g., 5-FU) to induce dUTP accumulation .

DNA Damage Markers : Co-stain with γH2AX to correlate dUTP misincorporation with double-strand breaks .

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